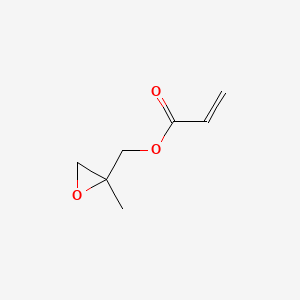
2-Methylglycidyl acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylglycidyl acrylate is an acrylate ester that contains both an epoxide and an acrylate group. This bifunctional nature makes it a versatile compound in various chemical reactions and industrial applications. It is commonly used in the production of epoxy resins and other polymeric materials due to its reactive functional groups .
準備方法
Synthetic Routes and Reaction Conditions
2-Methylglycidyl acrylate can be synthesized through the reaction of glycidol with methacrylic acid. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions often include temperatures ranging from 60°C to 80°C and a reaction time of several hours to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity this compound .
化学反応の分析
Types of Reactions
2-Methylglycidyl acrylate undergoes various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols.
Reduction: The acrylate group can be reduced to form alcohols.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed
Oxidation: Diols
Reduction: Alcohols
Substitution: Substituted epoxides and acrylates
科学的研究の応用
2-Methylglycidyl acrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of copolymers and as a crosslinking agent in polymer chemistry.
Biology: Utilized in the modification of biomolecules and in the development of biocompatible materials.
Medicine: Employed in drug delivery systems and in the formulation of medical adhesives.
作用機序
The mechanism of action of 2-Methylglycidyl acrylate involves its reactive functional groups. The epoxide group can undergo ring-opening reactions, leading to the formation of various functionalized products. The acrylate group can participate in polymerization reactions, forming crosslinked networks. These reactions are facilitated by the presence of catalysts and specific reaction conditions .
類似化合物との比較
2-Methylglycidyl acrylate can be compared with other similar compounds such as glycidyl methacrylate and 2-carboxyethyl acrylate:
Glycidyl methacrylate: Similar in structure but contains a methacrylate group instead of an acrylate group.
2-Carboxyethyl acrylate: Contains a carboxyl group instead of an epoxide group.
The uniqueness of this compound lies in its bifunctional nature, which allows it to participate in a wide range of chemical reactions and applications .
特性
CAS番号 |
19900-46-0 |
|---|---|
分子式 |
C7H10O3 |
分子量 |
142.15 g/mol |
IUPAC名 |
(2-methyloxiran-2-yl)methyl prop-2-enoate |
InChI |
InChI=1S/C7H10O3/c1-3-6(8)9-4-7(2)5-10-7/h3H,1,4-5H2,2H3 |
InChIキー |
ARYIITVULFDIQB-UHFFFAOYSA-N |
正規SMILES |
CC1(CO1)COC(=O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















